molecular formula C11H8BrNO3 B183943 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione CAS No. 6284-26-0

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

Cat. No. B183943
CAS RN: 6284-26-0
M. Wt: 282.09 g/mol
InChI Key: AZJGOLHFNVIVMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione involves several steps. One method involves the reaction of 2-(2-oxopropyl)-1H-isoindole-1,3(2H)-dione with bromine in acetic acid at 70°C for about 1.17 hours . Another method involves the reaction with bromine in isopropyl acetate at temperatures between 15 - 50°C .


Molecular Structure Analysis

The molecular formula of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is C11H8BrNO3 . The molecular weight is 282.09 g/mol . The crystal structure features short Br…O contacts, C—H…O hydrogen bonds, and numerous π–π stacking interactions .


Physical And Chemical Properties Analysis

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is a white crystalline solid . It has a melting point of approximately 260-265°C . It is slightly soluble in some organic solvents, such as chloroform, dichloromethane, and acetone .

Scientific Research Applications

Antimicrobial Activity

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione has been explored for its antimicrobial properties. A study by Ghabbour and Qabeel (2016) synthesized a derivative of this compound and found it exhibited good activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

Green Synthesis

The compound has relevance in green chemistry. Journal et al. (2019) demonstrated an efficient synthesis of isoindoline-1,3-dione derivatives using a greener method, avoiding harmful reagents (Journal et al., 2019).

Corrosion Inhibition

In the field of materials science, derivatives of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione have been tested as corrosion inhibitors. Chadli et al. (2017) synthesized novel aza-pseudopeptides including this compound, finding them to be efficient inhibitors for mild steel corrosion in acidic environments (Chadli et al., 2017).

Herbicide Development

The compound has been studied in the context of herbicide discovery. Gao et al. (2019) designed and synthesized phthalimide derivatives, including a variant of this compound, showing significant herbicidal activities (Gao et al., 2019).

Cancer Research

In cancer research, Radwan et al. (2020) synthesized N-substituted imides, including derivatives of isoindoline-1,3-dione, investigating their efficacy against blood cancer (Radwan et al., 2020).

Molecular Docking Studies

Sabastiyan and Suvaikin (2012) synthesized and characterized a derivative of this compound, exploring its potential in molecular docking studies, which is pivotal in drug development (Sabastiyan & Suvaikin, 2012).

Crystal Structure Analysis

Duru et al. (2018) focused on the crystal structure of a derivative of this compound, which is crucial for understanding its physical and chemical properties (Duru et al., 2018).

Alzheimer's Disease Research

In the context of Alzheimer's disease, Andrade-Jorge et al. (2018) evaluated a derivative as an inhibitor of Acetylcholinesterase, a key enzyme in the disease's progression (Andrade-Jorge et al., 2018).

Safety And Hazards

Due to a lack of specific toxicity and safety data, the toxicity and risk assessment of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione are not clear . When handling and processing this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment .

properties

IUPAC Name

2-(3-bromo-2-oxopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJGOLHFNVIVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278424
Record name 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

CAS RN

6284-26-0
Record name 6284-26-0
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Record name 6284-26-0
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Record name 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Record name 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Synthesis routes and methods I

Procedure details

Commercially available phthalimidoacetone (2.0 g, 9.8522 mmol), under a nitrogen atmosphere, was taken up in diethylene glycol (13 mL) and cooled to 0° C. in an ice bath. Bromine (0.51 mL, 9.9242 mmol) was added dropwise. The reaction was shielded from light, allowed to reach ambient temperature, and stirred overnight. LCMS: (M+H)+=282.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of phthalimidoacetone ethylene ketal (2.47 g, 10 mmole) in 10 mlof diethylene glycol is heated on a steambath. To this hot solution bromine(1.6 g, 10 mmole) is added dropwise under nitrogen. The reaction mixture iscooled to room temperature and is quenched in 20 ml hexane. To this mixtureis added solid sodium carbonate followed by chloroform and ice water. The organic layer is separated and the aqueous layer is extracted 3 times withchloroform. The chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue is crystallized from ethyl acetate/hexane to afford 2 g (55%) of (3-phthalimidoacetonyl)bromide, ethylene ketal as white prisms of melting point 139°-141° C. An analytical sample has a melting point of 140°-141° C.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of phthalimidoacetone (4.04 g, 19.9 mmol) in methanol (100 mL) was added urea (1.19 g, 19.9 mmol) and bromine (3.18 g, 19.9 mmol) and the resulting solution was stirred at room temperature overnight. The reaction was concentrated in vacuo and the residue taken up in DCM (150 mL) and water (50 mL). The layers were separated and the organic layer was dried, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (EA/hexanes=0/100→50/50) to give 159 mg (3% yield) of the title compound. 1H NMR (300 MHz, CDCl3) δ: 7.90-7.86 (m, 2H), 7.79-7.73 (m, 2H), 4.78 (s, 2H), 4.01 (s, 2H).
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Han, KD Nam, D Shin, N Jeong… - Journal of Combinatorial …, 2010 - ACS Publications
We have developed combinatorial libraries of new 2-alkylimino-1,3-thiazolines with four diversity points, consisting of more than 500 compounds, in a parallel synthetic fashion. The …
Number of citations: 23 pubs.acs.org
V Virgilio - 2022 - search.proquest.com
Antibiotics and antimalarial agents are essential to modern medicine. Unfortunately, resistance to these drugs is rapidly spreading. It is estimated that by 2025, 40% of bacterial …
Number of citations: 2 search.proquest.com
A Chu - 2021 - search.proquest.com
Infectious disease is a serious global health burden. The large-scale use of antimicrobials, however, leads to an increase in selection pressure favoring antimicrobial-resistant species. It …
Number of citations: 1 search.proquest.com

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